Cas no 848006-28-0 (3-phenylthiophene-2-carbonitrile)

3-phenylthiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-THIOPHENECARBONITRILE, 3-PHENYL-
- 3-phenylthiophene-2-carbonitrile
- 848006-28-0
- EN300-1086305
-
- Inchi: InChI=1S/C11H7NS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H
- InChI Key: WAFIGHFWTQDQKG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 185.02992040Da
- Monoisotopic Mass: 185.02992040Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 3.3
3-phenylthiophene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086305-1.0g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1086305-0.05g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1086305-2.5g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1086305-1g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 1g |
$728.0 | 2023-10-27 | |
Enamine | EN300-1086305-10g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 10g |
$3131.0 | 2023-10-27 | |
Enamine | EN300-1086305-0.5g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1086305-5.0g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1086305-5g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1086305-0.1g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1086305-0.25g |
3-phenylthiophene-2-carbonitrile |
848006-28-0 | 95% | 0.25g |
$670.0 | 2023-10-27 |
3-phenylthiophene-2-carbonitrile Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 3-phenylthiophene-2-carbonitrile
Introduction to 3-phenylthiophene-2-carbonitrile (CAS No. 848006-28-0)
3-phenylthiophene-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 848006-28-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule combines a thiophene ring with a phenyl group and a nitrile substituent, making it a versatile intermediate for various chemical applications. Its unique structural features have garnered attention in recent years due to its potential in developing novel therapeutic agents and materials.
The compound's structure consists of a thiophene core, which is a five-membered aromatic ring containing sulfur, fused with a phenyl group at the 3-position and a nitrile group at the 2-position. This arrangement imparts distinct electronic and steric properties that make it valuable for synthetic chemistry. The presence of the nitrile group enhances reactivity, allowing for further functionalization through nucleophilic addition or reduction reactions. Meanwhile, the phenyl moiety contributes to hydrophobic interactions and can influence the compound's solubility and bioavailability.
In recent years, 3-phenylthiophene-2-carbonitrile has been explored as a building block in the synthesis of biologically active molecules. Its thiophene scaffold is commonly found in many natural products and pharmaceuticals, including antiviral and anticancer agents. The nitrile group provides a handle for further derivatization, enabling the creation of more complex structures with tailored biological activities. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways.
One notable area of research involves the use of 3-phenylthiophene-2-carbonitrile in medicinal chemistry for designing small-molecule drugs. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, has facilitated the construction of more intricate molecular frameworks. These reactions are pivotal in drug discovery, allowing chemists to link different functional groups efficiently. Additionally, the compound's aromaticity makes it a candidate for applications in materials science, particularly in organic electronics where thiophene derivatives are widely used.
Recent studies have highlighted the potential of 3-phenylthiophene-2-carbonitrile in developing photoredox catalysts and organic semiconductors. The electron-deficient nature of the nitrile group and the conjugated system of the thiophene ring contribute to its ability to participate in photochemical reactions. This property has been exploited in creating light-sensitive materials for applications in photodynamic therapy or organic photovoltaics. The compound's stability under various conditions further enhances its utility in these fields.
The synthesis of 3-phenylthiophene-2-carbonitrile (CAS No. 848006-28-0) typically involves multi-step processes starting from commercially available precursors such as thiophene derivatives and benzoyl cyanide. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and purity. These advancements ensure that researchers can access high-quality starting materials for their investigations.
In conclusion, 3-phenylthiophene-2-carbonitrile represents a fascinating molecule with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical development, materials science, and organic synthesis. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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